molecular formula C20H26N4O2 B2820687 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034237-85-7

1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2820687
CAS No.: 2034237-85-7
M. Wt: 354.454
InChI Key: XEHGGHWZONNJHN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound with the CAS Number 2034237-85-7 and a molecular weight of 354.45 g/mol . It features a urea pharmacophore, a structure known for its significant research value in medicinal chemistry due to its ability to form strong hydrogen bonds with biological targets . The molecule's structure incorporates both an aryl and a piperidine moiety, which are common features in compounds investigated for their interaction with various enzymes and receptors . Urea-based compounds, including those with piperidine scaffolds, have been extensively studied in pharmacological research for their potential as enzyme inhibitors . For instance, structurally related 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme target in inflammation and cardiovascular disease research . Furthermore, N-aryl-N'-arylmethylurea derivatives have shown promise in antiproliferative studies, highlighting the therapeutic potential of this chemical class in oncology research . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-2-26-19-5-3-17(4-6-19)23-20(25)22-15-16-9-13-24(14-10-16)18-7-11-21-12-8-18/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHGGHWZONNJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxyaniline with a suitable isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 1-(pyridin-4-yl)piperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have explored the efficacy of this compound as a potential anticancer agent. Its structural features suggest it may interact with specific molecular targets involved in tumor growth and proliferation. For instance, compounds with similar structures have shown promise in inhibiting tyrosine kinases, which are often overactive in various cancers.

Case Study : A study published in Cancer Research indicated that derivatives of urea compounds could effectively inhibit cell proliferation in breast cancer cell lines by targeting the c-KIT pathway, suggesting that 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea might exhibit similar properties .

Neurological Disorders

The compound's piperidine and pyridine moieties indicate potential neuroactive properties. Research has highlighted similar compounds' ability to modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression or anxiety.

Research Insight : A review in Frontiers in Pharmacology discusses how piperidine derivatives can influence serotonin and dopamine receptors, leading to improved mood regulation . This suggests a pathway for investigating the neuropharmacological applications of 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of urea derivatives with piperidine or aryl substitutions. Below is a comparative analysis with key analogues, supported by synthesis, structural, and functional insights from the evidence:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name & Source R1 (Aryl Group) R2 (Piperidine Substituent) Key Features Potential Applications
Target Compound 4-Ethoxyphenyl Pyridin-4-yl Ethoxy enhances lipophilicity; pyridine enables H-bonding and metal chelation . Enzyme inhibition, receptor modulation
CPTU 4-Trifluoromethoxyphenyl Cyclopropanecarbonyl Electron-withdrawing CF₃O group; cyclopropane enhances metabolic stability. Soluble epoxide hydrolase (sEH) inhibition
ACPU Adamantan-1-yl Coumarin-acetyl Bulky adamantane improves target affinity; coumarin enables fluorescence detection. FRET-based enzyme activity assays
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea 4-Chlorophenyl None (direct pyridinyl attachment) Chloro substituent increases electrophilicity; simpler scaffold. Chemical intermediate, basic SAR studies
E641-1097 4-Ethoxyphenyl Acetyl + 4-methoxyphenylmethyl Dual substitutions on piperidine; increased steric bulk and solubility. Screening for kinase or GPCR targets

Key Research Findings

Synthetic Accessibility: The target compound’s pyridin-4-yl-piperidine moiety is synthetically accessible via nucleophilic substitution or reductive amination, as demonstrated in analogues like ACPU (65% yield) and CPTU . Ethoxy groups, as in the target compound, are typically introduced via alkoxylation of phenol precursors .

Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups : Compounds like CPTU (CF₃O-) show enhanced sEH inhibition due to improved enzyme active-site interactions . The target’s ethoxy group (electron-donating) may favor different targets.
  • Piperidine Substitutions : Pyridine rings (target compound) improve water solubility compared to adamantane (ACPU) or sulfonyl groups (compound 12 in ). However, acetylated piperidines (E641-1097) may reduce metabolic clearance .

Biological Relevance :

  • Dopamine D2 Receptor Affinity : Piperidine-pyridine hybrids, as seen in the target compound, are common in dopamine receptor ligands (e.g., compound 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine in ).
  • Enzyme Inhibition : Ureas with rigid cores (e.g., adamantane in ACPU) show high affinity for hydrophobic enzyme pockets, whereas the target’s ethoxyphenyl group may balance hydrophobicity and polarity .

Critical Analysis of Divergent Evidence

  • Contradictions in Substitution Effects : While CF₃O- in CPTU enhances sEH inhibition , ethoxy groups (target compound) may prioritize membrane permeability over enzyme affinity.

Biological Activity

The compound 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a member of the urea class of compounds, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is C19_{19}H24_{24}N4_{4}O, with a molecular weight of approximately 336.42 g/mol. The structure includes an ethoxyphenyl group and a pyridin-4-yl piperidin-4-yl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19_{19}H24_{24}N4_{4}O
Molecular Weight336.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Pharmacological Profile

Research indicates that compounds similar to 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea exhibit significant pharmacological activities, particularly as antagonists for various receptors. Specifically, studies have shown that derivatives containing piperidin-4-yl urea structures can act as potent antagonists for the melanin-concentrating hormone receptor (MCH-R1), which is implicated in appetite regulation and energy homeostasis.

The mechanism of action for this compound involves interaction with specific receptors in the central nervous system. By blocking MCH-R1, these compounds can influence feeding behavior and energy expenditure. The selectivity towards MCH-R1 over other receptors such as hERG potassium channels is critical to minimize adverse effects.

Case Studies

  • MCH-R1 Antagonism : A study published in Bioorganic & Medicinal Chemistry Letters explored a series of piperidin-4-yl urea derivatives, demonstrating that modifications at the phenyl ring significantly enhanced receptor affinity and selectivity while reducing hERG channel inhibition .
  • Antibacterial Activity : Another investigation highlighted the antibacterial properties of related piperidine derivatives. The results indicated that certain structural modifications led to increased activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that compounds with similar structures exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic application in oncology .

Q & A

Q. How can researchers optimize the synthetic yield of 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea?

  • Methodological Answer : The synthesis involves multi-step reactions, including alkylation of the phenyl ring and coupling of the piperidine-pyridine moiety. Key optimizations include:
  • Coupling Reagents : Use EDCI or DCC to facilitate urea bond formation, improving reaction efficiency .
  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during exothermic steps (e.g., alkylation) to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane achieves >95% purity .

Q. What analytical methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the ethoxyphenyl and piperidinylmethyl groups. Peaks at δ 1.3–1.5 ppm (ethoxy CH3) and δ 3.5–4.0 ppm (piperidine CH2) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 410.22 vs. observed 410.21) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How can solubility challenges for in vitro assays be addressed?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers .
  • Surfactants : Add 0.1% Tween-80 to aqueous media to prevent aggregation .
  • Salt Forms : Synthesize hydrochloride salts via HCl gas treatment to enhance aqueous solubility .

Advanced Research Questions

Q. What strategies elucidate the compound’s mechanism of action in receptor binding studies?

  • Methodological Answer :
  • Radioligand Displacement Assays : Use [3H]-labeled antagonists (e.g., dopamine D2 or serotonin 5-HT2A receptors) to measure Ki values. For example, a Ki < 100 nM suggests high affinity .
  • Molecular Dynamics Simulations : Model hydrogen bonding between the urea moiety and receptor active sites (e.g., Glu342 in 5-HT2A) to predict binding modes .
  • Mutagenesis Studies : Replace key receptor residues (e.g., Asp155 in dopamine receptors) to validate binding interactions .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–48 hrs) to reduce variability in IC50 values .
  • Metabolic Stability : Pre-incubate compounds with liver microsomes to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .
  • Orthogonal Assays : Confirm antiproliferative activity (e.g., NCI-60 panel) with apoptosis markers (caspase-3/7 activation) to rule off-target effects .

Q. What methodologies enable pharmacokinetic profiling for in vivo studies?

  • Methodological Answer :
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions; >90% binding may limit bioavailability .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
  • Tissue Distribution : Radiolabel the compound with 14C and quantify accumulation in brain/liver via scintillation counting .

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